molecular formula C17H17N3O B5851628 N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide

N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide

Cat. No. B5851628
M. Wt: 279.34 g/mol
InChI Key: YLGYFAVEOJDSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide, commonly known as MBZP, is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MBZP is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. MBZP has also been found to inhibit the activity of certain enzymes involved in viral replication and bacterial cell wall synthesis.
Biochemical and Physiological Effects
MBZP has been found to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. MBZP has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. MBZP has also been found to have antiviral and antimicrobial effects, which can be attributed to its ability to inhibit viral replication and bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using MBZP in lab experiments is its low toxicity in normal cells, which makes it a potential candidate for cancer therapy. MBZP has also been found to exhibit potent antiviral and antimicrobial activity, making it a useful tool for studying viral and bacterial infections. However, one of the limitations of using MBZP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on MBZP. One area of research could focus on developing more efficient synthesis methods for MBZP. Another area of research could focus on studying the mechanism of action of MBZP in more detail, which could lead to the development of more effective cancer therapies. Further studies could also be conducted to explore the potential of MBZP as an antiviral and antimicrobial agent. Additionally, research could be conducted to develop more soluble forms of MBZP, which could improve its efficacy in certain assays.
Conclusion
MBZP is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. MBZP has been found to exhibit anticancer, antiviral, and antimicrobial properties, and has low toxicity in normal cells. Future research could focus on developing more efficient synthesis methods, studying the mechanism of action in more detail, exploring the potential as an antiviral and antimicrobial agent, and improving solubility for certain assays.

Synthesis Methods

MBZP can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with propanoyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-methylbenzimidazole with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain MBZP.

Scientific Research Applications

MBZP has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. MBZP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

N-[1-(2-methylphenyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-17(21)19-13-8-9-16-14(10-13)18-11-20(16)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGYFAVEOJDSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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